molecular formula C9H6FN3OS B2386926 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide CAS No. 349612-25-5

4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2386926
CAS RN: 349612-25-5
M. Wt: 223.23
InChI Key: XZVCYNGKJYPEGW-UHFFFAOYSA-N
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Description

“4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide” is a compound with the molecular formula C9H6FN3OS . It is a derivative of 1,3,4-thiadiazole, a five-member heterocyclic moiety . This compound and its derivatives have been the subject of considerable interest in recent years due to their potential as anticancer agents . They have also shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, including “4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide”, involves modifying the structure of known derivatives with documented activity . Specific synthesis pathways and conditions can vary depending on the desired derivative .


Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine . This heterocyclic ring is the skeleton of three nucleic bases, which allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .


Chemical Reactions Analysis

The chemical reactions involving “4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide” and similar compounds often involve the cleavage of the S-C2 and N-N bonds of the 1,3,4-thiadiazole ring . The specific reactions and their outcomes can vary depending on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide” can be inferred from its molecular structure. It has an average mass of 223.227 Da and a monoisotopic mass of 223.021561 Da .

Future Directions

The future directions for research on “4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide” and similar compounds involve further structure optimization and in-depth studies as potential therapeutic agents . Given their wide range of therapeutic activities, these compounds have significant potential for the development of new drugs and anticancer strategies .

properties

IUPAC Name

4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3OS/c10-7-3-1-6(2-4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVCYNGKJYPEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=CS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide

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